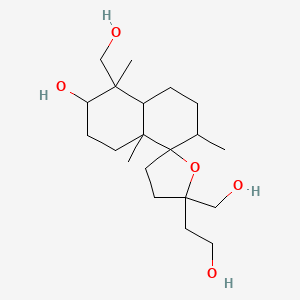

Lagochiline

Description

Properties

IUPAC Name |

5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPPDQHBNJURHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethnobotanical Uses of Lagochilus inebrians: A Technical Guide for Researchers

An In-depth Review of Traditional Use, Phytochemistry, and Pharmacology

Abstract

Lagochilus inebrians, commonly known as intoxicating mint or Turkistan mint, is a plant species with a rich history of ethnobotanical use, primarily in Central Asia.[1][2] Traditionally valued for its sedative, intoxicating, and hemostatic properties, this plant has garnered significant interest from the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of L. inebrians, its phytochemistry, and its pharmacological activities, with a focus on providing detailed experimental protocols and elucidating the underlying signaling pathways for researchers, scientists, and drug development professionals.

Ethnobotanical Significance and Traditional Applications

Lagochilus inebrians, a member of the Lamiaceae family, has been used for centuries by various cultures in Central Asia, including the Tajik, Tartar, Turkoman, and Uzbek peoples.[3][4] Its traditional name, "inebriating mint," directly reflects its most prominent use as a recreational intoxicant and a ceremonial plant.[2]

Traditional Preparations and Dosages:

The primary method of consumption is as a tea or infusion prepared from the dried leaves and flowers of the plant.[5] To counteract its bitter taste, honey or sugar is often added.[5] Another traditional preparation involves creating a tincture by steeping the plant material in alcohol.

The dosages for traditional use are not well-standardized and can vary significantly. However, ethnographic accounts suggest a range of preparations and their intended effects, as summarized in the table below.

| Preparation Method | Plant Part Used | Traditional Use | Reported Effects |

| Tea/Infusion | Dried leaves and flowers | Recreational, Ceremonial, Medicinal | Sedation, euphoria, mild perceptual changes, hemostasis |

| Tincture | Dried leaves and flowers | Medicinal | Hemostasis, sedative |

Medicinal Uses:

Beyond its psychoactive effects, L. inebrians holds a significant place in traditional medicine. It is widely employed as a hemostatic agent to control bleeding.[5][6] Other traditional medicinal applications include the treatment of skin conditions, stomach ailments, and as a general tranquilizer.[5]

Phytochemistry: The Chemical Constituents of Lagochilus inebrians

The pharmacological effects of L. inebrians are attributed to its complex phytochemical profile. The most significant active compound identified is the diterpene lagochiline .[7] In addition to this compound, the plant contains a variety of other secondary metabolites.

Key Phytochemicals:

| Compound Class | Specific Compounds | Reported Biological Activity |

| Diterpenoids | This compound | Sedative, hypotensive, hemostatic |

| Flavonoids | 5-hydroxy-7,4′-dimethoxyflavone | Enzyme inhibitory |

| Iridoid Glycosides | 8-acetylharpagide | - |

| Steroids | β-Sitosterol, Stigmasterol | - |

A comprehensive phytochemical analysis of L. inebrians collected from the Djizzakh region of Uzbekistan revealed that it has the highest concentration of this compound among seven studied Lagochilus species.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Lagochilus inebrians.

Extraction and Purification of this compound

The isolation of this compound is a critical step for detailed pharmacological studies. The following protocol is based on a documented method for its extraction.[8]

Protocol:

-

Plant Material Preparation: Air-dry the leaves and stems of Lagochilus inebrians. Grind the dried material into a fine powder.

-

Extraction:

-

Place the powdered plant material in a flask.

-

Add dichloroethane to the flask and bring the mixture to a boil.

-

Continue boiling for 3 hours.

-

Separate the extract from the plant residue by decantation and subsequent filtration.

-

-

Crystallization:

-

Allow the filtrate to stand at room temperature for 24 hours. This compound crystals will precipitate.

-

Wash the crystals with cold dichloroethane to remove impurities.

-

-

Recrystallization:

-

Further purify the this compound crystals by recrystallization from hot water or another suitable solvent.

-

Workflow for this compound Extraction and Purification:

In Vitro Hemostatic Activity Assay

The hemostatic properties of L. inebrians extracts can be evaluated using standard coagulation assays such as the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). The following is a general protocol that can be adapted for testing L. inebrians extracts.

Protocol:

-

Extract Preparation: Prepare aqueous or alcoholic extracts of L. inebrians. A 0.2% aqueous solution of a mixture of mono- and diacetylagoxilin has shown hemostatic activity.[9]

-

Plasma Preparation: Obtain platelet-poor plasma (PPP) from fresh blood samples.

-

Prothrombin Time (PT) Assay:

-

Incubate a mixture of PPP and the plant extract at 37°C.

-

Add a PT reagent (thromboplastin) to initiate coagulation.

-

Measure the time taken for clot formation.

-

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Incubate a mixture of PPP and the plant extract at 37°C.

-

Add an aPTT reagent (e.g., cephalin (B164500) and a contact activator) followed by calcium chloride to initiate coagulation.

-

Measure the time taken for clot formation.

-

Experimental Workflow for In Vitro Coagulation Assays:

In Vivo Sedative Effects Evaluation

The sedative properties of L. inebrians can be assessed in animal models, most commonly using the pentobarbital-induced sleep test in mice.

Protocol:

-

Animal Model: Use adult male mice.

-

Test Substance Administration: Administer the L. inebrians extract or isolated this compound intraperitoneally (i.p.) or orally (p.o.). A sedative dosage of 30mg/man of the diterpene has been reported, which can be used to estimate an initial dose for animal studies.[3]

-

Pentobarbital (B6593769) Administration: After a set period (e.g., 30 minutes) following the test substance administration, inject pentobarbital (a hypnotic agent) i.p. to induce sleep.

-

Measurement of Sleep Parameters:

-

Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex.

-

Sleep Duration: Record the time from the loss to the regaining of the righting reflex.

-

-

Data Analysis: Compare the sleep latency and duration in the test group with a control group (vehicle only) and a positive control group (e.g., diazepam).

Experimental Workflow for Pentobarbital-Induced Sleep Test:

Signaling Pathways and Mechanism of Action

The sedative and anxiolytic effects of many herbal medicines are often mediated through the modulation of the gamma-aminobutyric acid (GABA)ergic system , the primary inhibitory neurotransmitter system in the central nervous system. While direct experimental evidence for this compound's interaction with GABA receptors is still emerging, the sedative properties of L. inebrians strongly suggest a potential interaction with GABAA receptors.

Proposed Signaling Pathway:

-

Binding to GABAA Receptor: this compound or other active compounds in L. inebrians may act as positive allosteric modulators of the GABAA receptor. This means they would bind to a site on the receptor that is different from the GABA binding site.

-

Enhanced GABAergic Transmission: This binding would enhance the effect of GABA, leading to an increased influx of chloride ions (Cl-) into the neuron.

-

Neuronal Hyperpolarization: The increased intracellular Cl- concentration hyperpolarizes the neuron, making it less likely to fire an action potential.

-

CNS Depression: This overall decrease in neuronal excitability in the central nervous system manifests as sedation, anxiolysis, and hypnosis.

Diagram of the Proposed GABAergic Signaling Pathway:

Conclusion and Future Directions

Lagochilus inebrians is a plant with a long and significant history of ethnobotanical use, supported by a growing body of scientific evidence for its pharmacological activities. The presence of the diterpene this compound and other bioactive compounds underpins its traditional applications as a sedative and hemostatic agent. This guide has provided a technical overview of its ethnobotany, phytochemistry, and pharmacology, including detailed experimental protocols to facilitate further research.

Future research should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and other active compounds.

-

Elucidation of Molecular Mechanisms: To definitively confirm the interaction of this compound with GABAA receptors and explore other potential molecular targets.

-

Clinical Trials: To evaluate the safety and efficacy of standardized L. inebrians extracts or isolated compounds for therapeutic use in humans.

-

Conservation and Sustainable Cultivation: Due to its limited natural distribution and potential for overharvesting, developing sustainable cultivation practices is crucial.

By continuing to explore the rich ethnobotanical knowledge surrounding Lagochilus inebrians with modern scientific methods, researchers can unlock its full therapeutic potential.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentiating Effects of Lactuca sativa on Pentobarbital-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. e-nps.or.kr [e-nps.or.kr]

- 7. GABAA receptor-mediated tonic inhibition in thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Prothrombin Time and Activated Partial Thromboplastin Time in Native and Citrated Whole Blood in Hispaniolan Amazon Parrots (Amazona ventralis) With a Handheld Point-of-Care Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Lagochiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochiline is a diterpenoid compound isolated from plants of the Lagochilus genus, most notably Lagochilus inebrians.[1] For centuries, these plants have been utilized in traditional medicine across Central Asia for their sedative, hypotensive (blood pressure lowering), and hemostatic (bleeding control) properties.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable data for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₆O₅ | [1] |

| Molecular Weight | ~356.5 g/mol | [1] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 167-168 °C | [5] |

| Solubility | Soluble in organic solvents (e.g., methanol) | [5] |

| Crystal Forms | Monohydrate, Anhydrous | [4] |

Spectral Data

The structural elucidation of this compound has been primarily accomplished through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR studies have further elucidated the stereochemistry of the methyl groups, identifying two as axial and one as equatorial, and have confirmed a trans-conformation for the A/B ring junction.[1]

Infrared (IR) Spectroscopy

Analysis of the infrared spectrum of this compound and its derivatives has been instrumental in identifying its functional groups. The presence of hydroxyl (-OH) groups is confirmed by characteristic absorption bands. The IR spectra of its acetylated and benzoylated derivatives show the expected changes associated with the esterification of these hydroxyl groups. Furthermore, IR spectroscopy has helped to establish that the fifth oxygen atom in the molecule exists as part of an epoxy group.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis has determined the molecular weight of this compound to be 356, which corresponds to the molecular formula C₂₀H₃₆O₅.[1] This technique is crucial for confirming the molecular mass and can provide valuable information about the compound's fragmentation pattern, aiding in its structural identification.

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation of this compound from the plant Lagochilus inebrians involves solvent extraction. A patented method describes the following general procedure:[6]

-

Extraction: The dried and ground aerial parts (stems and leaves) of Lagochilus inebrians are boiled with dichloroethane for approximately 3 hours.[6]

-

Initial Separation: The resulting extract is separated from the solid plant material by decantation and then filtered to remove any remaining suspended particles.[6]

-

Crystallization: The filtrate is allowed to stand at room temperature for about 24 hours, during which time this compound crystallizes out of the solution.[6]

-

Washing: The crystalline precipitate is then filtered and washed with cold dichloroethane to remove resins and colored impurities.[6]

-

Recrystallization: The nearly pure this compound is further purified by recrystallization from hot water or another suitable solvent.[6][7]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification of this compound in plant extracts and pharmaceutical preparations. A reversed-phase HPLC method can be developed and validated for this purpose. While a specific, validated method for this compound is not detailed in the available literature, a general approach would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution system, typically using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: A Photodiode Array (PDA) detector for initial method development and wavelength optimization, and an Evaporative Light Scattering Detector (ELSD) may be necessary for accurate quantification due to the potential for low UV absorption of diterpenoids.

-

Quantification: A calibration curve would be constructed using a purified this compound standard to determine the concentration in unknown samples.

Signaling Pathways and Mechanism of Action

The pharmacological effects of this compound, particularly its sedative, hypotensive, and hemostatic activities, suggest its interaction with specific biological signaling pathways. However, the precise molecular mechanisms have not been fully elucidated.

Potential Sedative and Hypotensive Mechanisms

The sedative and hypotensive effects of many natural products are often attributed to their interaction with the central nervous system, particularly with neurotransmitter systems such as the GABAergic system.[8][9] While direct evidence for this compound's interaction with GABA receptors is lacking, its observed sedative properties make this a plausible area for future investigation. The hypotensive effects could be mediated through various mechanisms, including central nervous system depression, vasodilation, or effects on cardiac function.[10][11][12]

Hemostatic Activity

The hemostatic properties of this compound are one of its most cited biological activities.[1][13] Extracts from Lagochilus species have been shown to shorten thrombin time, activated partial thromboplastin (B12709170) time, and prothrombin time in animal models, suggesting an effect on the blood coagulation cascade.[13] The coagulation cascade is a complex series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin (B1330869) clot.[14] The precise point of intervention of this compound within this cascade is yet to be determined.

Conclusion

This compound remains a compound of significant interest due to its traditional use and documented pharmacological activities. This guide has summarized the current knowledge of its physical and chemical properties. Further research is warranted to fully characterize its spectral properties, develop and validate robust analytical methods for its quantification, and, most importantly, to elucidate the precise molecular mechanisms underlying its sedative, hypotensive, and hemostatic effects. Such studies will be crucial for unlocking the full therapeutic potential of this natural product.

References

- 1. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lagochilus inebrians - The Drug Classroom [thedrugclassroom.com]

- 3. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peerianjournal.com [peerianjournal.com]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. SU99459A1 - Method of producing lagohilin - Google Patents [patents.google.com]

- 7. Lagochilus inebrians · Electric Veg [electricveg.com]

- 8. Sedative-hypnotic and anxiolytic effects and the mechanism of action of aqueous extracts of peanut stems and leaves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The involvement of magnoflorine in the sedative and anxiolytic effects of Sinomeni Caulis et Rhizoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism(s) of the hypotensive effect of synthetic 1-O-octadecyl-2-O-acetyl-glycero-3-phosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Hypotensive and Vasodilatory Effects Observed in Rats Exposed to Chiranthodendron pentadactylon Larreat Flowers Can Be Attributed to Cyanidin 3- O-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of hypotension in iminoctadine poisoning: pharmacological analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of hemostatic and anti-inflammatory activities of extracts from different Lagochilus species in experimental animals: comparison of different extractives and sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FT-IR profiling reveals differential response of roots and leaves to salt stress in a halophyte Sesuvium portulacastrum (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

The Untraveled Path: A Technical Guide to the Biosynthesis of Lagochiline in Lagochilus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagochiline, a labdane-type diterpenoid found in plants of the Lagochilus genus, has garnered significant interest for its notable hemostatic, sedative, and hypotensive properties. Despite its pharmacological potential, the biosynthetic pathway responsible for its production in Lagochilus species remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of labdane-type diterpenoid biosynthesis and presents a putative pathway for this compound formation. Drawing upon established principles of terpenoid biochemistry, this document outlines the key enzymatic steps, proposes candidate genes, and offers detailed experimental protocols to facilitate future research in this area. The aim is to equip researchers with the necessary framework to investigate and ultimately engineer the production of this valuable secondary metabolite.

Introduction

The genus Lagochilus, belonging to the Lamiaceae family, comprises several species known for their traditional medicinal uses, particularly in Central Asia.[1] The primary bioactive constituents responsible for the therapeutic effects of these plants are diterpenoids, with this compound being a prominent example.[2] this compound is a tetracyclic diterpene alcohol characterized by a labdane (B1241275) skeleton, a structural feature common to a wide array of biologically active natural products.[3] While the chemical structure and pharmacological activities of this compound have been studied, its biosynthesis is yet to be fully characterized. Understanding this pathway is crucial for ensuring a sustainable supply of this compound through metabolic engineering and synthetic biology approaches, thereby overcoming the limitations of natural sourcing.

This guide will first provide a general overview of the well-established biosynthesis of labdane-related diterpenoids. Subsequently, a hypothetical biosynthetic pathway for this compound will be proposed, based on its unique chemical structure. Finally, a series of detailed experimental protocols will be presented to guide researchers in the identification and characterization of the enzymes and genes involved in this pathway.

General Biosynthesis of Labdane-Related Diterpenoids

The biosynthesis of all diterpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plants.[4] The formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), is the entry point for diterpenoid synthesis. The subsequent steps, leading to the vast diversity of labdane-related diterpenoids, can be broadly categorized into three stages:

-

Stage 1: Diterpene Skeleton Formation: This stage is catalyzed by two classes of diterpene synthases (diTPSs).

-

Class II diTPSs (e.g., Copalyl Diphosphate (B83284) Synthases - CPS): These enzymes catalyze the protonation-initiated cyclization of the linear GGPP into a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP).[5] The stereochemistry of this intermediate (e.g., ent-CPP, syn-CPP, or normal CPP) is a key determinant of the final diterpenoid structure.

-

Class I diTPSs (e.g., Kaurene Synthase-Like enzymes - KSLs): These enzymes utilize the bicyclic diphosphate intermediate produced by Class II diTPSs. They catalyze the ionization of the diphosphate group, initiating a second round of cyclization and rearrangement reactions to generate the diverse hydrocarbon skeletons of labdane-related diterpenoids.

-

-

Stage 2: Scaffold Modification by Cytochrome P450 Monooxygenases (CYPs): The diterpene hydrocarbon backbones are then subjected to a series of oxidative modifications, primarily hydroxylation reactions, catalyzed by CYPs. These enzymes are responsible for introducing a wide range of functional groups (hydroxyl, carboxyl, epoxy) at specific positions on the diterpene skeleton, which is crucial for the biological activity of the final molecule.

-

Stage 3: Further Tailoring Reactions: The oxidized diterpene intermediates can be further modified by other enzymes, such as glycosyltransferases, acyltransferases, and methyltransferases, leading to the final bioactive compounds.

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound (3,15,16,18-tetrahydroxy-9,13-epoxylabdan), a hypothetical biosynthetic pathway is proposed below. This pathway starts from GGPP and involves the sequential action of diTPSs and CYPs.

Caption: Proposed biosynthetic pathway of this compound.

Pathway Description:

-

Formation of the Labdane Skeleton: The pathway is initiated by the cyclization of GGPP, likely catalyzed by a copalyl diphosphate synthase (CPS)-like enzyme (a Class II diTPS) to form a labdadienyl/copalyl diphosphate intermediate. A subsequent kaurene synthase-like (KSL) enzyme (a Class I diTPS) would then convert this intermediate into the foundational labdane hydrocarbon scaffold.

-

Sequential Hydroxylations: A series of cytochrome P450 monooxygenases (CYPs) are proposed to catalyze regioselective hydroxylations at positions C-3, C-18, C-15, and C-16 of the labdane skeleton. The exact order of these hydroxylations is yet to be determined and may not be strictly sequential.

-

Epoxide Ring Formation: The final and characteristic step is the formation of the 9,13-epoxy bridge. This is likely catalyzed by a specialized CYP that facilitates an intramolecular ether linkage, possibly through a hydroxylation at C-9 followed by cyclization with the hydroxyl group at C-13 (or vice versa).

Quantitative Data Summary

Currently, there is no published quantitative data on the biosynthesis of this compound. The following tables are presented as templates for researchers to populate as they generate experimental data.

Table 1: Hypothetical Kinetic Parameters of this compound Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| LiCPS | GGPP | 10 - 50 | 0.1 - 1.0 | 2,000 - 100,000 |

| LiKSL | Labdadienyl-PP | 5 - 30 | 0.5 - 5.0 | 16,000 - 1,000,000 |

| LiCYP (C3-OH) | Labdane Scaffold | 1 - 20 | 1 - 10 | 50,000 - 10,000,000 |

| LiCYP (C18-OH) | 3-OH-Labdane | 2 - 25 | 0.5 - 8.0 | 20,000 - 4,000,000 |

| LiCYP (C15-OH) | 3,18-diOH-Labdane | 1 - 15 | 2 - 15 | 130,000 - 15,000,000 |

| LiCYP (C16-OH) | 3,15,18-triOH-Labdane | 3 - 30 | 1 - 12 | 33,000 - 4,000,000 |

| LiCYP (9,13-epoxy) | Tetrahydroxy-Labdane | 5 - 50 | 0.1 - 2.0 | 2,000 - 400,000 |

*Li refers to Lagochilus inebrians (hypothetical).

Table 2: Hypothetical Metabolite Concentrations in Lagochilus inebrians

| Metabolite | Tissue (e.g., Leaf) Concentration (µg/g FW) |

| Labdane Scaffold | 0.1 - 1.0 |

| 3-hydroxy Labdane Intermediate | 0.5 - 5.0 |

| 3,18-dihydroxy Labdane Intermediate | 1.0 - 10.0 |

| 3,15,18-trihydroxy Labdane Intermediate | 0.5 - 8.0 |

| 3,15,16,18-tetrahydroxy Labdane Intermediate | 0.2 - 6.0 |

| This compound | 50 - 500 |

Experimental Protocols

The following protocols provide a roadmap for the elucidation of the this compound biosynthetic pathway.

Identification of Candidate Genes

Objective: To identify candidate diTPS and CYP genes from Lagochilus species.

Methodology: Transcriptome Sequencing and Analysis

-

Plant Material: Collect young leaves, stems, and flowers from Lagochilus inebrians or other this compound-producing species.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

De novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software like Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

-

Candidate Gene Selection: Identify transcripts encoding putative diTPSs and CYPs based on conserved domains and homology to known terpenoid biosynthetic enzymes from other Lamiaceae species.

Caption: Workflow for candidate gene identification.

Functional Characterization of Candidate Genes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression in E. coli or Yeast

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into appropriate expression vectors (e.g., pET vectors for E. coli, pYES-DEST52 for yeast).

-

Heterologous Expression:

-

E. coli: Transform the expression constructs into an engineered E. coli strain that produces GGPP. Induce protein expression with IPTG.

-

Saccharomyces cerevisiae (Yeast): Transform the expression constructs into an engineered yeast strain. Induce gene expression with galactose. For CYPs, co-express with a cytochrome P450 reductase (CPR).

-

-

In vivo and In vitro Assays:

-

In vivo: For diTPSs, analyze the culture extracts for the presence of new diterpene hydrocarbons. For CYPs, co-express with the relevant diTPS and analyze for oxidized diterpenoids.

-

In vitro: Purify the recombinant enzymes and perform assays with the appropriate substrates (GGPP for Class II diTPSs, the product of the Class II diTPS for Class I diTPSs, and the product of the diTPSs for CYPs).

-

-

Product Identification: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the spectra with authentic standards or published data.

Caption: Workflow for enzyme function determination.

Pathway Elucidation using Gene Silencing

Objective: To confirm the involvement of candidate genes in this compound biosynthesis in vivo.

Methodology: Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout

-

VIGS:

-

Construct VIGS vectors (e.g., based on Tobacco Rattle Virus) containing fragments of the target genes.

-

Infiltrate young Lagochilus plants with Agrobacterium tumefaciens carrying the VIGS constructs.

-

After 2-4 weeks, analyze the silenced plants for this compound content and the accumulation of potential intermediates by LC-MS.

-

-

CRISPR/Cas9:

-

Design guide RNAs (gRNAs) targeting the candidate genes.

-

Assemble the gRNAs and Cas9 nuclease into a plant transformation vector.

-

Transform Lagochilus protoplasts or explants and regenerate whole plants.

-

Screen the edited plants for mutations in the target genes and analyze the metabolic profile for changes in this compound and its precursors.

-

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Lagochilus species is a critical step towards the sustainable production of this pharmacologically important diterpenoid. This guide provides a hypothetical framework and detailed experimental strategies to accelerate research in this area. The identification and characterization of the complete set of biosynthetic genes will not only provide fundamental insights into the evolution of specialized metabolism in the Lamiaceae family but also enable the metabolic engineering of microbial hosts for the high-level production of this compound and novel derivatives. Future work should focus on the application of these protocols to identify the key enzymes, followed by their biochemical characterization and the reconstitution of the entire pathway in a heterologous host. Such efforts will pave the way for the development of a stable and scalable source of this compound for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. peerianjournal.com [peerianjournal.com]

- 4. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Crude Lagochilus Extracts

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The genus Lagochilus, belonging to the Lamiaceae family, encompasses 44 species native to Central, South-Central, and Eastern Asia.[1][2] For centuries, these plants, particularly Lagochilus inebrians (Intoxicating Mint), have been integral to traditional medicine for treating a variety of ailments, most notably hemorrhages, inflammation, and nervous disorders.[1][3] Modern pharmacological studies have begun to validate these traditional uses, revealing a broad spectrum of activities including hemostatic, sedative, hypotensive, anti-inflammatory, and antispasmodic effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of crude Lagochilus extracts, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action to support further research and drug development.

Introduction

Species of the Lagochilus genus are traditionally used in the form of decoctions or infusions made from the herb and roots. These preparations are employed as styptics (hemostatics), tranquilizers, and for managing skin conditions and stomach pain. The most well-known species, L. inebrians, has a history of use in Central Asian celebrations for its intoxicating and sedative effects.

The pharmacological activities of Lagochilus are attributed to a rich array of over 150 identified secondary metabolites. The most significant among these are diterpenoids, with the primary active compound being lagochiline , a bitter diterpene believed to be responsible for the plant's sedative, hypotensive, and hemostatic properties. Other contributing compound classes include flavonoids, phenolic compounds, triterpenoids, and iridoid glycosides.

Key Pharmacological Activities

In vitro and in vivo studies on crude extracts, fractions, and isolated compounds from Lagochilus species have demonstrated a wide range of biological properties.

-

Hemostatic Activity : Preparations from Lagochilus are well-regarded for their antihemorrhagic properties, aiding in blood coagulation and reducing the permeability of blood vessels. Studies have shown that extracts can significantly shorten bleeding and clotting times.

-

Sedative and Psychoactive Effects : Traditionally, L. inebrians is known for its relaxing, euphoric, and sedative effects. The diterpene this compound is considered a primary contributor to this activity.

-

Anti-inflammatory Activity : Extracts have shown strong inhibitory effects in acute inflammation models, modulating key inflammatory parameters and supporting their traditional use against inflammation.

-

Hypotensive and Antispasmodic Effects : The extracts have been reported to possess hypotensive (blood pressure-lowering) and antispasmodic properties.

-

Other Activities : Further research has identified antibacterial, anti-allergic, cytotoxic, and enzyme-inhibitory activities, highlighting the diverse therapeutic potential of the genus.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from pharmacological studies on Lagochilus extracts and their constituents.

| Pharmacological Parameter | Species / Compound | Assay / Model | Result | Reference |

| Acute Oral Toxicity | Five Lagochilus species (Aqueous & Ethanol Extracts) | Mouse model (OECD 423) | No toxicity observed at 5000 mg/kg | |

| Hemostatic Activity | L. lanatonodus Extract | Rat Model | Significantly shortened Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT) at high doses. | |

| Anti-inflammatory Activity | L. lanatonodus & L. diacanthophyllus Extracts | Xylene-induced ear edema (mouse) & Carrageenan-induced paw edema (rat) | Strong inhibitory effects on the acute phase of inflammation. Modulated levels of NO, PGE2, iNOS, MDA, and SOD. | |

| Enzyme Inhibition | Compounds from L. cabulicus | Elastase Inhibition | IC50: 292.25 ± 14.39 µM (Sitosteryl acetate), 800.41 ± 5.86 µM (Lupeol) | |

| Tyrosinase Inhibition | IC50 range: 6.42 - 51.19 µM (Quercetin and other compounds) | |||

| Cytotoxicity | Lignan from L. ilicifolius | MTT Assay (PC12 cell line) | IC50: 1.22 ± 0.03 µmol/L | |

| Anti-allergic Activity | Extract from L. leiacanthus | β-hexosaminidase release from RBL-2H3 cells | Showed inhibitory activity. | |

| Sedative Dosage | This compound (diterpene) | Human | 30 mg/person |

Experimental Methodologies & Workflows

Detailed and reproducible methodologies are critical for pharmacological research. This section outlines the protocols cited in the literature for preparing and evaluating Lagochilus extracts.

Extraction Protocols

The preparation of crude extracts involves separating the soluble phytochemicals from the solid plant matrix. The choice of solvent and method significantly impacts the final composition of the extract.

Method 1: Maceration and Circulation

-

Preparation : 100.0 kg of Lagochilus inebrians plant material is crushed to a particle size of 4-6 mm.

-

Extraction : The crushed material is placed in an 1100 L extractor. 1000.0 L of water is added (1:4 hydromodule).

-

Heating : The extractor's steam jacket is used to heat the mixture to 60°C.

-

Circulation : The extract is withdrawn from the bottom of the extractor and recirculated to the top at a rate of 100 L/h to ensure even extraction. The process continues until mass transfer equilibrium is reached.

-

Collection : The process is repeated three times. The resulting extracts are combined.

-

Concentration & Drying : The combined extract is filtered, condensed in a vacuum evaporator, and finally dried in a spray dryer to yield a dry powder.

Method 2: Successive Soxhlet Extraction

-

Preparation : Dried and powdered whole plant material is used.

-

Sequential Extraction : The material is subjected to successive extractions in a Soxhlet apparatus with solvents of increasing polarity. A typical sequence is:

-

Petroleum ether

-

Chloroform

-

Ethyl acetate

-

Methanol

-

-

Decoction : The remaining plant material is then decocted with water.

-

Evaporation : The solvent from each extract is evaporated under reduced pressure to yield distinct crude extracts.

Caption: Diagram 1: General Workflow for Crude Extract Preparation.

In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity.

-

Animals : Male Sprague-Dawley rats (180-220 g) are used.

-

Grouping : Animals are divided into groups: Control (vehicle), Positive Control (e.g., Indomethacin), and Test groups (different doses of Lagochilus extract).

-

Administration : The test extracts or control substances are administered orally 1 hour before the induction of inflammation.

-

Induction of Edema : 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement : Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Analysis : The percentage inhibition of edema is calculated for each group relative to the control group.

-

Biomarker Analysis : After the final measurement, blood and paw tissue may be collected to measure levels of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), malondialdehyde (MDA), and superoxide (B77818) dismutase (SOD).

References

- 1. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfaf.org [pfaf.org]

The Enduring Legacy of Hare's Lip: A Technical Guide to the Traditional Medicinal Applications of Lagochiline-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

The genus Lagochilus, commonly known as Hare's Lip, has been a cornerstone of traditional medicine in Central Asia for centuries. Esteemed for its potent therapeutic properties, this plant genus, particularly the species Lagochilus inebrians, is a rich source of the diterpene Lagochiline. This technical guide synthesizes the available scientific evidence on the traditional medicinal applications of these plants, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying pharmacological mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing a foundation for further investigation into the therapeutic potential of this compound and its botanical sources.

Traditional Uses: A Foundation for Modern Research

Plants belonging to the Lagochilus genus have a long and storied history of use in the folk medicine of regions across Central and Eastern Asia.[1] Traditionally, decoctions and infusions of the herbs and roots have been employed to treat a wide array of ailments. The primary applications, as documented in ethnobotanical studies and review articles, can be categorized into three main therapeutic areas: hemostatic, sedative, and anti-inflammatory.[1][2]

-

Hemostatic Agent: Perhaps the most well-documented traditional use of Lagochilus species is as a hemostatic agent to control bleeding.[1][2] It has been traditionally used to manage various hemorrhagic conditions.

-

Sedative and Anxiolytic: Lagochilus inebrians, in particular, is known for its intoxicating and sedative effects, earning it the moniker "in-ebriating mint."[1] Traditional preparations were used to induce relaxation, euphoria, and to treat nervous disorders.[1]

-

Anti-inflammatory and Other Uses: The anti-inflammatory properties of Lagochilus have been leveraged in traditional medicine to treat skin conditions and stomach pain.[1] It has also been used as a tranquilizer and for the management of allergies.[1]

Quantitative Pharmacological Data

Modern scientific investigation has sought to validate these traditional claims, providing quantitative data on the efficacy of Lagochilus extracts. The following tables summarize key findings from preclinical studies.

Hemostatic Activity

The hemostatic effects of Lagochilus extracts have been demonstrated in animal models, showing a significant reduction in bleeding and clotting times.

| Plant Species | Extract/Compound | Animal Model | Assay | Dosage | Results | Reference |

| Lagochilus lanatonodus | Ethanol Extract | Rat | Thrombin Time (TT) | High Dose | Shortened TT | Xu et al., 2014 |

| Lagochilus lanatonodus | Ethanol Extract | Rat | Activated Partial Thromboplastin Time (aPTT) | High Dose | Shortened aPTT | Xu et al., 2014 |

| Lagochilus lanatonodus | Ethanol Extract | Rat | Prothrombin Time (PT) | High Dose | Shortened PT | Xu et al., 2014 |

Anti-inflammatory Activity

The anti-inflammatory properties of Lagochilus extracts have been quantified in various in vivo models of inflammation.

| Plant Species | Extract/Compound | Animal Model | Assay | Dosage | Inhibition | Reference |

| Lagochilus diacanthophyllus | Ethanol Extract | Mouse | Xylene-induced Ear Edema | Not Specified | Strong inhibitory effect | Xu et al., 2014 |

| Lagochilus lanatonodus | Ethanol Extract | Mouse | Xylene-induced Ear Edema | Not Specified | Strong inhibitory effect | Xu et al., 2014 |

| Lagochilus diacanthophyllus | Ethanol Extract | Rat | Carrageenan-induced Paw Edema | Not Specified | Strong inhibitory effect | Xu et al., 2014 |

| Lagochilus lanatonodus | Ethanol Extract | Rat | Carrageenan-induced Paw Edema | Not Specified | Strong inhibitory effect | Xu et al., 2014 |

Sedative Activity

While traditional use strongly indicates sedative properties, specific quantitative data from controlled preclinical studies on Lagochilus extracts remains an area for further research. However, the known interaction of diterpenes with GABA receptors provides a strong basis for these effects.

Experimental Protocols

To facilitate the replication and advancement of research in this area, detailed methodologies for key in vivo assays are provided below.

Tail Bleeding Assay for Hemostatic Activity

This protocol is a standard method for evaluating the hemostatic potential of a substance in a rodent model.

-

Animal Model: Male Kunming mice (18-22 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12 h light/dark cycle) with free access to food and water.

-

Test Substance Administration: The Lagochilus extract or control substance is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the assay.

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 40 mg/kg, i.p.).

-

Procedure:

-

The distal 5 mm of the mouse's tail is transected using a sterile scalpel.

-

The tail is immediately immersed in a pre-warmed saline solution (37°C).

-

The time until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.

-

-

Data Analysis: Bleeding times of the treated groups are compared to the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

-

Animal Model: Male Wistar rats (150-180 g) are typically used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Test Substance Administration: The Lagochilus extract or a reference anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) is administered orally or intraperitoneally one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Assessment of Sedative Activity

Several behavioral tests can be employed to evaluate the sedative effects of plant extracts in mice.

-

Open Field Test: This test assesses spontaneous locomotor activity and exploratory behavior. A mouse is placed in the center of a square arena with the floor divided into smaller squares. The number of squares crossed and the frequency of rearing are recorded over a specific period. A reduction in these parameters indicates a sedative effect.

-

Thiopental-Induced Sleeping Time: This test measures the potentiation of a hypnotic drug. The test substance is administered to mice, followed by a sub-hypnotic dose of thiopental (B1682321) sodium. The onset and duration of sleep (loss of righting reflex) are recorded. A significant increase in the duration of sleep compared to the control group suggests a sedative effect.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its containing plants are mediated through specific molecular pathways. The following diagrams illustrate the putative mechanisms for its anti-inflammatory and sedative properties.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of labdane (B1241275) diterpenes like this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Sedative Signaling Pathway

The sedative effects of many natural compounds, including some diterpenes, are often attributed to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Caption: Proposed sedative mechanism of this compound through positive allosteric modulation of the GABA-A receptor.

Conclusion and Future Directions

The traditional use of this compound-containing plants, particularly from the Lagochilus genus, for hemostatic, sedative, and anti-inflammatory purposes is well-supported by ethnobotanical records and increasingly by modern pharmacological research. The quantitative data presented in this guide, while still preliminary, highlights the significant therapeutic potential of these plants and their active constituent, this compound.

For researchers and drug development professionals, this guide provides a foundational understanding of the traditional applications and scientific validation of these medicinal plants. However, several areas warrant further investigation:

-

Isolation and Pharmacokinetic Studies: More research is needed to isolate and characterize the full spectrum of active compounds in Lagochilus species and to understand their pharmacokinetic and pharmacodynamic profiles.

-

Clinical Trials: To date, the evidence for the efficacy of this compound and Lagochilus extracts is limited to preclinical studies. Well-designed clinical trials are necessary to establish their safety and efficacy in humans.

-

Mechanism of Action Studies: While the proposed signaling pathways provide a theoretical framework, further in-depth studies are required to fully elucidate the molecular mechanisms underlying the hemostatic, sedative, and anti-inflammatory effects of this compound.

The rich history of traditional use, coupled with promising preclinical data, positions this compound-containing plants as a valuable resource for the discovery and development of novel therapeutic agents. This guide serves as a catalyst for continued exploration into the scientific basis of their medicinal properties.

References

- 1. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of hemostatic and anti-inflammatory activities of extracts from different Lagochilus species in experimental animals: comparison of different extractives and sources - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Bioactivity Screening of Lagochiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochiline, a diterpenoid isolated from plants of the Lagochilus genus, has garnered interest within the scientific community due to the ethnobotanical use of these plants for their purported anti-inflammatory, hemostatic, and antimicrobial properties. This technical guide provides a framework for the preliminary in-vitro bioactivity screening of isolated this compound, outlining key experimental protocols and data presentation structures. While specific experimental data on pure this compound is limited in publicly accessible literature, this document serves as a comprehensive guide for researchers initiating such investigations, based on established methodologies for natural product screening.

Anti-inflammatory Activity Screening

The potential anti-inflammatory effects of this compound can be assessed through a variety of in-vitro assays that measure the inhibition of key inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME) are included.

-

Stimulation: After a 1-hour pre-treatment with this compound, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A set of wells with untreated and unstimulated cells serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined from a dose-response curve.

Data Presentation: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Key Mediator | This compound Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Nitric Oxide Inhibition | RAW 264.7 | Nitric Oxide (NO) | Data | Data | Data |

| TNF-α Inhibition | RAW 264.7 | TNF-α | Data | Data | Data |

| IL-6 Inhibition | RAW 264.7 | IL-6 | Data | Data | Data |

Note: This table is a template. "Data" indicates where experimental results would be inserted.

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: NF-κB signaling pathway in inflammation.

Antimicrobial Activity Screening

The potential of this compound to inhibit the growth of pathogenic microorganisms can be determined using standard in-vitro assays.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: this compound is serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.5 to 512 µg/mL).

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Controls: A positive control (broth with inoculum, no drug) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) is also tested as a positive drug control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity of this compound

| Microorganism | Type | Standard Antibiotic | MIC of this compound (µg/mL) | MIC of Standard (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Ciprofloxacin | Data | Data |

| Escherichia coli | Gram-negative Bacteria | Ciprofloxacin | Data | Data |

| Candida albicans | Fungus | Fluconazole | Data | Data |

Note: This table is a template. "Data" indicates where experimental results would be inserted.

Cytotoxicity Screening

It is crucial to assess the cytotoxic potential of this compound against both cancerous and non-cancerous cell lines to determine its therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture and Seeding: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) are cultured and seeded in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 1 to 200 µM) for 48 hours. A vehicle control and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability) is determined.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Type | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |

| HeLa | Cervical Cancer | Data | Data |

| MCF-7 | Breast Cancer | Data | Data |

| HEK293 | Non-cancerous | Data | Data |

Note: This table is a template. "Data" indicates where experimental results would be inserted.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary in-vitro bioactivity screening of a natural product like this compound.

Caption: General workflow for in-vitro bioactivity screening.

Conclusion

This technical guide provides a foundational framework for conducting a preliminary in-vitro bioactivity screening of this compound. The outlined protocols for anti-inflammatory, antimicrobial, and cytotoxicity assays, along with the structured data tables and workflow diagrams, offer a systematic approach for researchers. While specific data for isolated this compound remains to be fully elucidated in the public domain, the methodologies described herein are robust and widely accepted for the evaluation of novel bioactive compounds. Further research based on these principles is essential to uncover the full therapeutic potential of this compound.

Methodological & Application

Protocol for Solvent Extraction of Lagochiline from Lagochilus inebrians

Introduction

Lagochilus inebrians, a member of the Lamiaceae family, is a plant of significant interest due to its traditional use and the presence of the diterpenoid lagochiline. This compound possesses various reported physiological activities. This document provides detailed protocols for the extraction and purification of this compound from the dried aerial parts of Lagochilus inebrians. The primary methods detailed are based on solvent extraction using dichloroethane and water, followed by purification steps. These protocols are intended for researchers, scientists, and drug development professionals.

The chemical composition of Lagochilus inebrians includes this compound (0.6-1.97%), flavonoid glycosides (0.67%), organic acids (6-7%), tannins (9.66-12.42%), and other substances.[1] The leaves, in particular, are a source of this compound.[1][2]

Quantitative Data Summary

The following table summarizes quantitative data for different extraction methods of this compound and related extracts from Lagochilus inebrians.

| Parameter | Dichloroethane Extraction | Water Extraction (for Dry Extract) |

| Solvent | Dichloroethane | Water |

| Plant Material | Dried, ground leaves and stems | Dried, crushed aerial parts (4-6 mm) |

| Solvent to Plant Ratio (w/v) | ~10:1 (Recommended starting point) | 10:1 (1000 L per 100 kg)[1] |

| Extraction Temperature | Boiling point of dichloroethane | 60°C[1] |

| Extraction Time | 3 hours[3] | 20 hours (with recirculation)[1] |

| Number of Extractions | 1 (followed by washing) | 2-3[1] |

| Reported Yield | Up to 3% (pure this compound)[3] | Not specified for pure this compound |

| Purity of Initial Extract | Crystalline precipitate upon cooling | 15±2% dry residue in concentrated extract[1] |

| Primary Active Compound | This compound | "Inebrin" dry extract |

Experimental Protocols

Protocol 1: Dichloroethane Extraction and Purification of this compound

This protocol is optimized for obtaining crystalline this compound.

1. Materials and Equipment:

-

Dried and ground leaves and stems of Lagochilus inebrians

-

1,2-Dichloroethane

-

Hot plate with magnetic stirrer or heating mantle

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Glassware (Erlenmeyer flasks, beakers)

-

Recrystallization solvents: hot water, ethanol, or acetone

2. Extraction Procedure:

-

Place the dried and ground plant material in a round-bottom flask.

-

Add dichloroethane in a 10:1 (v/w) ratio to the plant material.

-

Heat the mixture to boiling and maintain a gentle reflux for 3 hours with continuous stirring.[3]

-

After 3 hours, turn off the heat and allow the mixture to cool slightly.

-

Separate the hot extract from the plant material by decantation or hot filtration.

-

Filter the extract to remove any suspended particles.

-

Allow the filtrate to stand at room temperature for 24 hours to allow for the crystallization of this compound.[3]

3. Purification of Crude this compound:

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals with cold dichloroethane to remove resins and colored impurities.[3]

-

The resulting precipitate is nearly pure this compound.[3]

4. Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent such as water, ethanol, or acetone.[3]

-

If the solution is colored, activated charcoal can be added to the hot solution, which is then filtered hot.

-

Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Protocol 2: Aqueous Extraction for a Dry Extract

This protocol is for producing a standardized dry extract of Lagochilus inebrians.

1. Materials and Equipment:

-

Dried and crushed Lagochilus inebrians aerial parts (4-6 mm particle size)

-

Purified water

-

Large-scale extractor with a steam jacket and pump for recirculation

-

Filtration system (e.g., notch filter)

-

Vacuum evaporator

-

Spray dryer

2. Extraction Procedure:

-

Load 100 kg of crushed plant material into the extractor.

-

Add 1000 L of purified water (1:10 w/v ratio).[1]

-

Heat the mixture to 60°C using the steam jacket.[1]

-

Recirculate the extract from the bottom to the top of the extractor at a rate of 100 L/h for 20 hours.[1]

-

Drain the extract and repeat the extraction process with fresh water for a total of 2-3 extractions.[1]

3. Processing of the Aqueous Extract:

-

Combine the extracts from all extraction cycles.

-

Filter the combined extract through a notch filter.[1]

-

Concentrate the filtered extract in a vacuum evaporator until the dry residue content is approximately 15%.[1]

-

Cool the concentrated extract.

-

Dry the concentrate using a spray dryer with an inlet air temperature of 170°C and an outlet temperature of 80°C.[1]

-

The resulting dry powder is the "Inebrin" extract.

Visualizations

Experimental Workflow for Dichloroethane Extraction of this compound

Caption: Workflow for the extraction and purification of this compound using dichloroethane.

Logical Relationship of Extraction Methods and Products

Caption: Relationship between extraction methods and the resulting products from Lagochilus inebrians.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Lagochiline

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Lagochiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a labdane-type diterpenoid isolated from plants of the Lagochilus genus, notably Lagochilus inebrians.[1] This compound has garnered scientific interest due to its potential pharmacological properties, including hemostatic and sedative effects.[2][3] As a key bioactive constituent, accurate and reliable analytical methods are essential for its identification, quantification, and quality control in research and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the analysis of volatile and semi-volatile compounds like diterpenoids, providing both high-resolution separation and definitive structural identification.[4]

This document outlines a proposed protocol for the GC-MS analysis of this compound. While specific, validated GC-MS methods for this compound are not widely published, the following protocols are based on established methodologies for the analysis of diterpenoids and other phytochemicals from plant matrices.[5]

Quantitative Data and Compound Profile

Effective GC-MS analysis relies on key parameters for compound identification and quantification. The table below summarizes the essential chemical properties of this compound and the expected mass spectrometry data.

| Parameter | Value | Reference / Note |

| Compound Name | This compound | - |

| Molecular Formula | C₂₀H₃₀O₃ | |

| Molecular Weight | 326.45 g/mol | Calculated from formula |

| Expected M+• Ion | m/z 326 | Molecular Ion |

| Key Fragmentation Ions (m/z) | 308, 293, 275, 153, 121 | Theoretical, based on common diterpenoid fragmentation (loss of H₂O, CH₃, and retro-Diels-Alder reactions) |

| Quantification Ions (Proposed) | m/z 326 (Quantifier), m/z 308, 293 (Qualifiers) | To be determined empirically |

Experimental Workflow

The overall process for the analysis of this compound from a plant matrix involves several distinct stages, from sample preparation to final data interpretation. The logical flow is critical for reproducible and accurate results.

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol outlines the extraction of this compound from dried plant material.

-

Sample Collection and Drying: Collect aerial parts of the Lagochilus plant. Air-dry the material in a shaded, well-ventilated area until constant weight is achieved.

-

Homogenization: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

-

Extraction:

-

Accurately weigh approximately 5.0 g of the powdered plant material into a flask.

-

Add 100 mL of methanol (or ethyl acetate) as the extraction solvent.

-

Perform extraction using a Soxhlet apparatus for 6-8 hours or through ultrasonication for 3 x 30-minute cycles.

-

-

Filtration and Concentration:

-

Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

-

Dry the final crude extract completely under a gentle stream of nitrogen.

-

-

Sample Reconstitution for GC-MS:

-

Dissolve a known amount of the dried extract (e.g., 1 mg) in 1 mL of a suitable solvent like methanol or hexane.

-

Filter the solution through a 0.22 µm syringe filter into a GC vial.

-

-

(Optional) Derivatization: Due to the presence of hydroxyl groups, derivatization may be necessary to improve thermal stability and chromatographic peak shape. Silylation is a common method.

-

Evaporate 100 µL of the reconstituted sample to dryness.

-

Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat the vial at 70°C for 30 minutes to complete the reaction. The sample is now ready for injection.

-

Protocol 2: GC-MS Instrumentation and Parameters

The following are proposed starting parameters for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | 5977A Mass Selective Detector or equivalent |

| GC Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 20:1, adjust as needed) |

| Oven Temperature Program | Initial 100°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 10 min |

| MS Transfer Line Temp. | 290°C |

| Ion Source | Electron Impact (EI) |

| Ion Source Temperature | 230°C |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40-600 |

| Data Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for targeted quantification |

Proposed Mechanism of Action

Research suggests this compound's biological activity, particularly its hemostatic effects, may involve the modulation of coagulation pathways and platelet aggregation. A simplified representation of this proposed mechanism is useful for understanding its therapeutic potential.

Caption: Proposed mechanism of this compound in hemostasis.

Conclusion

The protocols and data presented here provide a comprehensive framework for the GC-MS analysis of this compound. While this application note establishes a strong starting point, method validation according to ICH guidelines (assessing linearity, accuracy, precision, and sensitivity) is a critical next step for researchers in a drug development or quality control setting. The successful application of this method will facilitate a deeper understanding of this compound's pharmacology and support its potential development as a therapeutic agent.

References

- 1. Buy Lagochilin (EVT-1212109) | 131898-43-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Lagochiline: An Application of Advanced NMR Spectroscopy

For Immediate Release

[City, State] – [Date] – A detailed protocol outlining the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of Lagochiline, a diterpenoid of significant interest, has been developed for researchers, scientists, and drug development professionals. This comprehensive guide provides a step-by-step approach, from sample preparation to advanced 2D NMR data analysis, to facilitate the unambiguous determination of this complex natural product's molecular structure.

This compound, a labdane-type diterpenoid isolated from plants of the Lagochilus genus, has garnered attention for its notable biological activities, including hemostatic, anti-inflammatory, and sedative properties. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts to develop novel therapeutic agents. NMR spectroscopy stands as the most powerful and indispensable tool for this purpose, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments to unequivocally assign all proton and carbon signals of the this compound scaffold. The presented data, summarized in clear and concise tables, serves as a benchmark for researchers working on the isolation and characterization of this compound and related natural products.

Structural Elucidation Workflow

The process of elucidating the structure of this compound using NMR spectroscopy follows a logical progression. It begins with the acquisition of basic 1D spectra to identify the types and numbers of protons and carbons, followed by a series of 2D experiments to piece together the molecular puzzle.

Quantitative NMR Data of this compound

The complete and unambiguous assignment of the ¹H and ¹³C NMR chemical shifts of this compound is crucial for its identification and characterization. The following tables summarize the assigned chemical shifts, multiplicities, and key 2D correlations.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations (H → C) | NOESY Correlations |

| 1α | 1.58 | m | H-2 | C-2, C-3, C-5, C-10, C-20 | H-2β, H-11α, Me-20 | |

| 1β | 1.05 | m | H-2 | C-2, C-3, C-5, C-10, C-20 | H-2α, H-3α, Me-20 | |

| 2α | 1.85 | m | H-1, H-3 | C-1, C-3, C-4, C-10 | H-1β, H-3α | |

| 2β | 1.45 | m | H-1, H-3 | C-1, C-3, C-4, C-10 | H-1α | |

| 3 | 3.22 | dd | 11.5, 4.5 | H-2 | C-1, C-2, C-4, C-5, C-18 | H-2α, H-5, Me-18 |

| 5 | 1.25 | dd | 12.0, 2.0 | H-6 | C-3, C-4, C-6, C-7, C-9, C-10, C-19, C-20 | H-6β, H-9, Me-19, Me-20 |

| 6α | 1.70 | m | H-5, H-7 | C-5, C-7, C-8, C-10 | H-5, H-7β | |

| 6β | 1.30 | m | H-5, H-7 | C-5, C-7, C-8, C-10 | H-5, H-7α | |

| 7 | 3.85 | m | H-6, H-8 | C-5, C-6, C-8, C-9 | H-6α, H-6β, H-8 | |

| 8 | 1.65 | m | H-7 | C-6, C-7, C-9, C-13, C-14, C-17 | H-7, H-11β, Me-17 | |

| 11α | 1.95 | m | H-12 | C-8, C-9, C-10, C-12, C-13 | H-1α, H-12α, H-12β | |

| 11β | 1.50 | m | H-12 | C-8, C-9, C-10, C-12, C-13 | H-8, H-12α, H-12β | |

| 12α | 2.10 | m | H-11 | C-9, C-11, C-13, C-14 | H-11α, H-11β | |

| 12β | 1.75 | m | H-11 | C-9, C-11, C-13, C-14 | H-11α, H-11β | |

| 14 | 4.15 | d | 7.0 | H-15 | C-8, C-12, C-13, C-15, C-16 | H-15, Me-16 |

| 15 | 3.65 | m | H-14, H-16 | C-13, C-14, C-16 | H-14, H-16 | |

| 16 | 1.20 | d | 6.5 | H-15 | C-14, C-15 | H-14, H-15 |

| 17 | 0.85 | s | C-7, C-8, C-9, C-13 | H-8, H-11β | ||

| 18 | 0.95 | s | C-3, C-4, C-5, C-19 | H-3, H-5, Me-19 | ||

| 19 | 0.90 | s | C-3, C-4, C-5, C-18 | H-5, Me-18 | ||

| 20 | 0.80 | s | C-1, C-5, C-9, C-10 | H-1α, H-1β, H-5, H-9 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT | HSQC Correlation (δH) |

| 1 | 39.5 | CH₂ | 1.58, 1.05 |

| 2 | 19.0 | CH₂ | 1.85, 1.45 |

| 3 | 79.0 | CH | 3.22 |

| 4 | 39.0 | C | |

| 5 | 56.0 | CH | 1.25 |

| 6 | 24.5 | CH₂ | 1.70, 1.30 |

| 7 | 68.0 | CH | 3.85 |

| 8 | 42.0 | CH | 1.65 |

| 9 | 76.0 | C | |